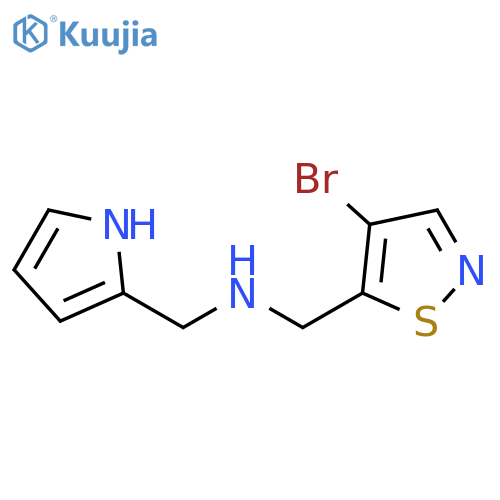

Cas no 2137812-81-6 (5-Isothiazolemethanamine, 4-bromo-N-(1H-pyrrol-2-ylmethyl)-)

2137812-81-6 structure

商品名:5-Isothiazolemethanamine, 4-bromo-N-(1H-pyrrol-2-ylmethyl)-

CAS番号:2137812-81-6

MF:C9H10BrN3S

メガワット:272.164799213409

CID:5278622

5-Isothiazolemethanamine, 4-bromo-N-(1H-pyrrol-2-ylmethyl)- 化学的及び物理的性質

名前と識別子

-

- 5-Isothiazolemethanamine, 4-bromo-N-(1H-pyrrol-2-ylmethyl)-

-

- インチ: 1S/C9H10BrN3S/c10-8-5-13-14-9(8)6-11-4-7-2-1-3-12-7/h1-3,5,11-12H,4,6H2

- InChIKey: PRROAQHUYXJADZ-UHFFFAOYSA-N

- ほほえんだ: S1C(CNCC2=CC=CN2)=C(Br)C=N1

5-Isothiazolemethanamine, 4-bromo-N-(1H-pyrrol-2-ylmethyl)- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-694551-0.25g |

[(4-bromo-1,2-thiazol-5-yl)methyl][(1H-pyrrol-2-yl)methyl]amine |

2137812-81-6 | 95.0% | 0.25g |

$840.0 | 2025-03-12 | |

| Enamine | EN300-694551-0.1g |

[(4-bromo-1,2-thiazol-5-yl)methyl][(1H-pyrrol-2-yl)methyl]amine |

2137812-81-6 | 95.0% | 0.1g |

$804.0 | 2025-03-12 | |

| Enamine | EN300-694551-2.5g |

[(4-bromo-1,2-thiazol-5-yl)methyl][(1H-pyrrol-2-yl)methyl]amine |

2137812-81-6 | 95.0% | 2.5g |

$1791.0 | 2025-03-12 | |

| Enamine | EN300-694551-0.5g |

[(4-bromo-1,2-thiazol-5-yl)methyl][(1H-pyrrol-2-yl)methyl]amine |

2137812-81-6 | 95.0% | 0.5g |

$877.0 | 2025-03-12 | |

| Enamine | EN300-694551-1.0g |

[(4-bromo-1,2-thiazol-5-yl)methyl][(1H-pyrrol-2-yl)methyl]amine |

2137812-81-6 | 95.0% | 1.0g |

$914.0 | 2025-03-12 | |

| Enamine | EN300-694551-10.0g |

[(4-bromo-1,2-thiazol-5-yl)methyl][(1H-pyrrol-2-yl)methyl]amine |

2137812-81-6 | 95.0% | 10.0g |

$3929.0 | 2025-03-12 | |

| Enamine | EN300-694551-0.05g |

[(4-bromo-1,2-thiazol-5-yl)methyl][(1H-pyrrol-2-yl)methyl]amine |

2137812-81-6 | 95.0% | 0.05g |

$768.0 | 2025-03-12 | |

| Enamine | EN300-694551-5.0g |

[(4-bromo-1,2-thiazol-5-yl)methyl][(1H-pyrrol-2-yl)methyl]amine |

2137812-81-6 | 95.0% | 5.0g |

$2650.0 | 2025-03-12 |

5-Isothiazolemethanamine, 4-bromo-N-(1H-pyrrol-2-ylmethyl)- 関連文献

-

1. Triphenylphosphine oxide-catalyzed stereoselective poly- and dibromination of unsaturated compounds†Tian-Yang Yu,Yao Wang,Xiu-Qin Hu,Peng-Fei Xu Chem. Commun., 2014,50, 7817-7820

-

Sarfraj Mujawar,Onkar Game,Ashish Yengantiwar,Arun Banpurkar,Sneha Kulkarni,Jyoti Jog,Satishchandra Ogale Nanoscale, 2011,3, 4706-4712

-

Rinki Brahma,Munendra Pal Singh,Jubaraj B. Baruah RSC Adv., 2019,9, 33403-33412

-

Bingbing Zhang,Haiquan Su,Xiaojun Gu,Yulong Zhang,Pengzhan Wang,Xuefen Li,Xiaohong Zhang,Huimin Wang,Xuzhuang Yang,Shanghong Zeng Catal. Sci. Technol., 2013,3, 2639-2645

-

Alain Mayer,Adrian Häberli,Christian J. Leumann Org. Biomol. Chem., 2005,3, 1653-1658

2137812-81-6 (5-Isothiazolemethanamine, 4-bromo-N-(1H-pyrrol-2-ylmethyl)-) 関連製品

- 2248314-27-2(Ethyl 2-amino-5-thiophen-2-ylbenzoate)

- 2034277-17-1(4-{[1-(2,4-dimethylbenzenesulfonyl)piperidin-3-yl]oxy}pyrimidine)

- 369403-06-5(1-amino-4-hydroxycyclohexane-1-carboxylic acid)

- 1805011-08-8(3-Cyano-5-(difluoromethyl)-4-fluoropyridine)

- 689265-30-3(4-bromo-N-2-(2-methyl-1H-indol-1-yl)ethylbenzene-1-sulfonamide)

- 2171461-04-2(7-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidoheptanoic acid)

- 2228691-52-7(2,2-Difluoro-2-(2-fluoro-3-methylphenyl)ethan-1-amine)

- 429624-10-2(1-[2-(2-Chloro-phenoxy)-acetyl]-1H-indole-3-carboxylic acid methyl ester)

- 1994939-44-4(3-(3-fluoropropyl)-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde)

- 212268-44-5(4-Chloro-7-cyclopentyl-7H-pyrrolo2,3-Dpyrimidine)

推奨される供給者

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量